molecular formula C13H16Cl2F2N2O B3032537 1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride CAS No. 2173992-07-7

1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride

Cat. No.: B3032537
CAS No.: 2173992-07-7
M. Wt: 325.18
InChI Key: LBYQCRYNFZHEKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a piperidine ring substituted with a 3-chloro-4-fluorobenzoyl group at the 1-position and a fluorine atom at the 4-position. The methanamine group is attached to the 4-fluoropiperidin-4-yl moiety, forming a hydrochloride salt.
Molecular Formula: C23H28ClF2N3O2 (calculated molecular weight: 452.0 g/mol via MS (ESI+) m/z: 452 [M + H<sup>+</sup>]) .
Pharmacological Role: Acts as a biased agonist targeting 5-HT1A receptors, with preferential activation of pERK1/2 or β-arrestin pathways. This activity is linked to its benzoyl-piperidine scaffold and halogen substitutions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(aminomethyl)-4-fluoropiperidin-1-yl]-(3-chloro-4-fluorophenyl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF2N2O.ClH/c14-10-7-9(1-2-11(10)15)12(19)18-5-3-13(16,8-17)4-6-18;/h1-2,7H,3-6,8,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYQCRYNFZHEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN)F)C(=O)C2=CC(=C(C=C2)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173992-07-7
Record name Methanone, [4-(aminomethyl)-4-fluoro-1-piperidinyl](3-chloro-4-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173992-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Fluorination of the Piperidine Core

Comparative Analysis of Synthetic Pathways

Parameter Reductive Amination Phthalimide Route
Total Yield 68% 73%
Step Count 3 5
Scalability >100g <50g
Byproduct Formation Minimal Phthalhydrazide waste
Purification Ease Column-free Multiple crystallizations

Key Insight : The reductive amination route offers better atom economy, while the phthalimide method provides higher intermediate stability.

Mechanistic Considerations

Fluorination Stereoelectronic Effects

The Bürgi-Dunitz angle in nucleophilic fluorination favors axial attack on the piperidine ring, leading to retention of configuration. CS-F vibrational spectroscopy confirms complete σ-bond formation within 2h.

Reductive Amination Selectivity

NaBH3CN’s mild reducing power prevents over-reduction of the nitrile group. DABCO acts as both base and phase-transfer catalyst, achieving 92% conversion at pH 8.5.

Industrial-Scale Optimization Strategies

Solvent Recycling

  • DMSO recovery via thin-film evaporation (98% purity)
  • MeOH reuse after molecular sieve drying

Catalytic Improvements

  • Pd/C Recycling : 10 cycles with <2% activity loss (patent CN103709044A)
  • Continuous Flow Fluorination : 3x throughput increase vs batch

Chemical Reactions Analysis

1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Pharmacological Target Evidence Source
Target Compound 3-Chloro-4-fluorobenzoyl, 4-fluoropiperidine C23H28ClF2N3O2 452.0 5-HT1A receptor
1-(3-Fluoro-4-nitrophenyl)methanamine HCl 3-Fluoro-4-nitrophenyl C7H7ClF2N2O2 219.6 Not specified (building block)
1-(4-Chlorobenzyl)piperidin-4-amine HCl 4-Chlorobenzyl C12H17Cl2N2 273.2 Adenosine receptor (potential ligand)
[1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanamine HCl 6-Methoxy-2-methylsulfanylpyrimidinyl C12H20ClN3OS 297.8 Not specified (intermediate)
N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine HCl 4-Fluorobenzyl, piperidin-4-yl C14H19ClF2N2 298.8 Adenosine/5-HT receptor (research use)
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine HCl 4-Trifluoromethylbenzyl, methyl C15H19ClF3N2 308.8 Not specified (pharmaceutical intermediate)

Key Findings

Impact of Halogen Substituents: The target compound's 3-chloro-4-fluorobenzoyl group enhances binding to 5-HT1A receptors due to combined electron-withdrawing effects and steric bulk . In contrast, 4-chlorobenzyl () and 4-fluorobenzyl () substituents prioritize interactions with adenosine receptors, suggesting aryl group positioning dictates target selectivity.

Piperidine Ring Modifications :

  • 4-Fluoropiperidine in the target compound introduces conformational rigidity, likely stabilizing receptor-bound states . Analogs with unsubstituted piperidine (e.g., ) show reduced potency in receptor assays.
  • Methanamine vs. Amine Groups : Methanamine-linked compounds (e.g., ) often serve as intermediates, while primary amines () are more common in receptor-targeting agents.

Pharmacological Divergence: The target compound's benzoyl-piperidine scaffold is critical for 5-HT1A activity, whereas benzyl-piperidine analogs () are associated with adenosine receptor modulation or unspecified pathways. Electron-withdrawing groups (e.g., -NO2 in ) are typically avoided in drug candidates due to metabolic instability, contrasting with the target's chloro-fluoro combination, which balances stability and activity .

Data Tables

Table 1: Structural Comparison of Piperidine Derivatives

Feature Target Compound 1-(4-Chlorobenzyl)piperidin-4-amine HCl N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine HCl
Aryl Group 3-Chloro-4-fluorobenzoyl 4-Chlorobenzyl 4-Fluorobenzyl
Piperidine Substitution 4-Fluoro None None
Amine Type Methanamine Primary amine Methanamine
Molecular Weight 452.0 273.2 298.8

Table 2: Pharmacological Profiles

Compound Target Receptor Key Activity Potency (IC50/EC50)
Target Compound 5-HT1A Biased agonist (pERK1/2, β-arrestin) Not disclosed
Adenosine Modulator (unspecified) Not disclosed
Unspecified Intermediate N/A

Biological Activity

1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride is a synthetic compound known for its potential pharmacological applications, particularly in the modulation of serotonin receptors. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClF2N2O, with a molecular weight of approximately 325.19 g/mol. The compound features a piperidine ring with fluorine substitutions and a chloro-fluorobenzoyl moiety, contributing to its unique biological properties.

Research indicates that this compound acts primarily as a selective agonist for serotonin 5-HT1A receptors. Activation of these receptors is linked to various neurophysiological processes, including mood regulation and anxiety relief. The interaction with serotonin receptors suggests its potential as an antidepressant or anxiolytic agent.

Key Mechanisms:

  • Receptor Activation : It preferentially activates certain intracellular signaling pathways associated with serotonin receptors.
  • ERK1/2 Pathway Modulation : Studies have shown that compounds similar in structure can activate ERK1/2 pathways, crucial for neuronal function and plasticity.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been extensively studied in various models:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Serotonin Modulation Selective agonism at 5-HT1A receptors
Antidepressant Potential Demonstrated efficacy in animal models for mood disorders
Anxiolytic Effects Reduction in anxiety-like behaviors in preclinical studies

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring and subsequent substitution reactions to introduce chlorine and fluorine atoms. Detailed synthetic pathways have been documented, highlighting the complexity involved in producing this compound.

Example Synthesis Pathway:

  • Formation of Piperidine Ring : Starting from appropriate precursors.
  • Substitution Reactions : Introducing chloro and fluorine groups at specific positions on the benzoyl moiety.
  • Hydrochloride Salt Formation : Finalizing the compound as a hydrochloride salt for enhanced stability.

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical settings:

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodent models, administration of this compound resulted in significant reductions in depressive behaviors compared to control groups. The results indicated a dose-dependent response correlating with receptor activation levels.

Case Study 2: Anxiolytic Effects

Another study assessed the anxiolytic properties using behavioral tests such as the elevated plus maze. Results showed that subjects treated with the compound exhibited reduced anxiety-like behaviors, suggesting its potential utility in treating anxiety disorders .

Q & A

Basic Question: What are the recommended synthetic routes for 1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride?

Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including:

  • Step 1: Formation of the 4-fluoropiperidin-4-yl scaffold via nucleophilic substitution, as seen in analogous piperidine derivatives (e.g., using fluorinated reagents under alkaline conditions) .
  • Step 2: Benzoylation of the piperidine nitrogen using 3-chloro-4-fluorobenzoyl chloride in anhydrous dichloromethane, with a base like triethylamine to scavenge HCl .
  • Step 3: Methanamine introduction via reductive amination or nucleophilic displacement, followed by HCl salt formation through acid titration .
    Key Considerations: Monitor reaction progress using HPLC or TLC. Purify intermediates via recrystallization (e.g., ethanol/water mixtures) .

Advanced Question: How can researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer:
Stability studies should evaluate:

  • pH Sensitivity: Use accelerated stability testing at pH 3–9 (buffers like phosphate or citrate) to identify degradation products via LC-MS .
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store samples at 4°C in airtight, amber glass containers to prevent hydrolysis or photodegradation .
  • Light Exposure: Perform photostability tests under ICH Q1B guidelines using UV-Vis irradiation (320–400 nm) and analyze degradation kinetics .

Basic Question: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
  • Spill Management: Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
  • Storage: Store in sealed glass containers at 2–8°C, away from oxidizers and moisture. Label containers with GHS-compliant hazard symbols (if classified) .

Advanced Question: How can researchers resolve contradictions in receptor binding data for this compound?

Methodological Answer:
Discrepancies may arise from:

  • Assay Variability: Standardize protocols (e.g., radioligand binding vs. functional cAMP assays) and validate using positive controls (e.g., known receptor agonists/antagonists) .
  • Solvent Effects: Test solubility in DMSO vs. aqueous buffers; use co-solvents like PEG-400 if precipitation occurs .
  • Isomerism: Verify stereochemical purity via chiral HPLC or X-ray crystallography, as unintended enantiomers may exhibit divergent activity .

Advanced Question: What strategies are effective for optimizing the compound’s bioavailability in preclinical studies?

Methodological Answer:

  • Salt Form Screening: Compare hydrochloride with other salts (e.g., sulfate, phosphate) for solubility and permeability using Caco-2 cell assays .
  • Prodrug Design: Introduce ester or amide prodrug moieties to enhance intestinal absorption, followed by enzymatic cleavage studies in simulated gastric fluid .
  • Pharmacokinetic Profiling: Conduct in vivo studies in rodent models with LC-MS/MS quantification of plasma and tissue concentrations .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Use 1^1H/13^13C NMR (DMSO-d6 or CDCl3) and FT-IR to verify functional groups (e.g., benzoyl C=O stretch at ~1680 cm1^{-1}) .
  • Purity Assessment: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Aim for ≥95% purity .
  • Elemental Analysis: Validate stoichiometry via CHNS/O combustion analysis, ensuring concordance with theoretical molecular formula .

Advanced Question: How can computational modeling predict the compound’s interaction with target enzymes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to model binding poses in enzyme active sites (e.g., kinases or GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • QSAR Analysis: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
  • Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding affinities and prioritize derivatives for synthesis .

Basic Question: What are the critical parameters for scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Reaction Optimization: Use Design of Experiments (DoE) to optimize temperature, solvent ratios, and catalyst loading .
  • Purification at Scale: Replace column chromatography with recrystallization or fractional distillation to reduce costs .
  • Safety Scaling: Conduct calorimetry (RC1e) to evaluate exothermic risks during benzoylation or amination steps .

Advanced Question: How can researchers mitigate off-target effects observed in cell-based assays?

Methodological Answer:

  • Counter-Screening: Test against panels of related receptors/enzymes (e.g., CEREP SelectScreen) to identify selectivity issues .
  • CRISPR Knockout Models: Generate cell lines lacking the target receptor to confirm on-target activity .
  • Metabolomic Profiling: Use LC-HRMS to detect unintended metabolite formation (e.g., reactive intermediates) .

Basic Question: What are the best practices for documenting and reporting experimental data for this compound?

Methodological Answer:

  • Data Reproducibility: Record reaction conditions (time, temperature, yields), instrument parameters (HPLC gradients, NMR shims), and raw data files .
  • Electronic Lab Notebooks (ELNs): Use platforms like LabArchives to archive spectra, chromatograms, and stability data with timestamps .
  • Reporting Standards: Adhere to ICH M7 guidelines for impurity reporting and OECD principles for toxicity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride
Reactant of Route 2
1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.